An In-depth Technical Guide to N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide is a novel chemical entity with significant potential in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic route, and an exploration of its potential therapeutic applications, drawing parallels from structurally related molecules. The core of this molecule combines a 2-methoxybenzamide moiety, a known pharmacophore in various bioactive compounds, with a 3-(benzyloxy)pyridine group. This unique combination suggests potential interactions with various biological targets, meriting further investigation for drug discovery and development.
Introduction: The Rationale for N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide
The design of novel small molecules with therapeutic potential often involves the strategic combination of known pharmacophores. N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide is a prime example of such a design. The 2-methoxybenzamide scaffold is a key component in a number of compounds that have been investigated for their biological activities. For instance, various 2-methoxybenzamide derivatives have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is a critical target in cancer therapy.[1][2] The aberrant activation of the Hh pathway is implicated in the development of several cancers, and its inhibition is a promising therapeutic strategy.[1]
The other key component, the 3-(benzyloxy)pyridine moiety, offers a flexible and synthetically accessible fragment that can be modified to fine-tune the molecule's properties. The benzyloxy group can influence solubility, metabolic stability, and receptor-binding interactions. The pyridine ring itself is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and participate in various intermolecular interactions. The combination of these two fragments in N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide creates a molecule with a unique three-dimensional structure and electronic properties, making it a compelling candidate for biological screening and drug development.
Chemical Structure and Properties
The chemical structure of N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide is characterized by a central amide bond linking a 2-methoxybenzoyl group to a 3-(benzyloxy)pyridin-2-amine.
Key Structural Features:
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2-Methoxybenzoyl group: This group, with its ortho-methoxy substituent, can influence the conformation of the amide bond and participate in hydrogen bonding.
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Amide linker: The amide bond provides structural rigidity and is a key site for hydrogen bonding interactions.
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3-(Benzyloxy)pyridin-2-amine core: This heterocyclic system is crucial for the overall shape and polarity of the molecule. The benzyloxy group adds a significant hydrophobic character and potential for pi-stacking interactions.
A summary of the predicted and known properties of related compounds is presented in the table below.
| Property | Value (Predicted/Inferred) | Reference |
| Molecular Formula | C20H18N2O3 | N/A |
| Molecular Weight | 334.37 g/mol | N/A |
| IUPAC Name | N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide | N/A |
| SMILES | COC1=CC=CC=C1C(=O)NC2=NC=CC=C2OCC3=CC=CC=C3 | N/A |
| LogP | (Predicted) ~3.5-4.5 | N/A |
Proposed Synthetic Pathway
A plausible synthetic route for N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide can be devised based on established amidation reactions. The key step involves the coupling of 2-methoxybenzoyl chloride with 3-(benzyloxy)pyridin-2-amine.
Caption: Proposed synthetic workflow for N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide.
Experimental Protocol:
Step 1: Synthesis of 2-Methoxybenzoyl Chloride
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To a solution of 2-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
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A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield crude 2-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(Benzyloxy)pyridin-2-amine
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Dissolve 3-hydroxypyridin-2-amine (1.0 eq) in a suitable solvent like DMF or acetonitrile.
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Add a base such as potassium carbonate (K2CO3, 2.0 eq) or sodium hydride (NaH, 1.2 eq) to the solution and stir for 30 minutes at room temperature.
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Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature or gentle heat (50-60 °C) until the starting material is consumed, as monitored by TLC.
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After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 3-(benzyloxy)pyridin-2-amine. The synthesis of a similar compound, 3-(benzyloxy)pyridin-2-amine, has been reported in the literature, providing a basis for this procedure.[3]
Step 3: Synthesis of N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide
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Dissolve 3-(benzyloxy)pyridin-2-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).
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Cool the solution to 0 °C and add a solution of 2-methoxybenzoyl chloride (1.1 eq) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the final product, N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide.
Potential Therapeutic Applications and Biological Activity
While the specific biological activity of N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide has not been reported, its structural components suggest several potential therapeutic applications.
Hedgehog Signaling Pathway Inhibition
As previously mentioned, 2-methoxybenzamide derivatives have shown promise as inhibitors of the Hedgehog signaling pathway.[1][2] The aberrant activation of this pathway is a known driver in several types of cancer. The mechanism of action of many Hh pathway inhibitors involves binding to the Smoothened (Smo) receptor, a key component of the signaling cascade.[1] The 2-methoxybenzamide moiety in the target molecule could potentially interact with the Smo receptor, making it a candidate for anticancer drug discovery.
Caption: Potential inhibition of the Hedgehog signaling pathway by the target molecule.
Other Potential Targets
The benzamide and pyridine scaffolds are present in a wide range of bioactive molecules, suggesting that N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide could have other biological activities. For example, benzamide derivatives have been explored as glucokinase activators for the treatment of type 2 diabetes and as modulators of metabotropic glutamate receptors.[4][5] Furthermore, various substituted pyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities.[6]
Conclusion and Future Directions
N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide is a promising, yet unexplored, chemical entity with a rational design based on known pharmacophores. The proposed synthetic route is feasible and relies on well-established chemical transformations. Based on its structural similarity to known Hedgehog pathway inhibitors, this molecule warrants investigation for its anticancer potential. Further studies should focus on its synthesis, purification, and comprehensive biological evaluation against a panel of cancer cell lines and relevant molecular targets. Structure-activity relationship (SAR) studies, involving modifications of the benzyloxy and methoxy groups, could further optimize its biological activity and lead to the development of novel therapeutic agents.
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